molecular formula C8H14Br2N2O2 B6619147 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide CAS No. 1803592-19-9

2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide

Cat. No.: B6619147
CAS No.: 1803592-19-9
M. Wt: 330.02 g/mol
InChI Key: BJOHJBIGEJAXES-UHFFFAOYSA-N
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Description

2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide is a high-purity compound with a molecular weight of 330.02 g/mol. This versatile chemical, bearing the CAS number 1803592-19-9, offers a unique blend of reactivity and selectivity, making it a valuable asset for advanced research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide typically involves the reaction of 2-amino-5-(2-aminoethyl)benzene-1,4-diol with hydrobromic acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain the high purity required for research applications .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a neurotransmitter analog, influencing various biochemical processes in the brain and other tissues. The compound’s structure allows it to bind to specific receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide is unique due to its specific reactivity and selectivity, making it a valuable tool in research and development.

Properties

IUPAC Name

2-amino-5-(2-aminoethyl)benzene-1,4-diol;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.2BrH/c9-2-1-5-3-8(12)6(10)4-7(5)11;;/h3-4,11-12H,1-2,9-10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOHJBIGEJAXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)N)O)CCN.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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